Rh2(R-TCPTTL)4 2EtOAc
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Overview
Description
Tetrakis[N-tetrachlorophthaloyl-®-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct: (Rh2(R-TCPTTL)4 2EtOAc) is a metal-organic compound that features two rhodium atoms coordinated with four N-tetrachlorophthaloyl-®-tert-leucinate ligands and two ethyl acetate molecules. This compound is known for its unique catalytic properties, particularly in asymmetric synthesis and cyclopropanation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rh2(R-TCPTTL)4 2EtOAc typically involves the reaction of rhodium salts with N-tetrachlorophthaloyl-®-tert-leucine ligands under inert atmosphere conditions. The reaction is carried out in organic solvents such as ethyl acetate and dimethylformamide. The process requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain optimal reaction conditions. The final product is purified through crystallization and filtration techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Rh2(R-TCPTTL)4 2EtOAc undergoes various types of chemical reactions, including:
Cyclopropanation: Catalyzes the formation of cyclopropanes from diazo compounds and alkenes.
Oxidation and Reduction: Participates in oxidation-reduction reactions due to the redox-active rhodium centers.
Substitution: Involves ligand exchange reactions where the N-tetrachlorophthaloyl-®-tert-leucinate ligands can be substituted with other ligands.
Common Reagents and Conditions:
Cyclopropanation: Uses diazo compounds and alkenes as substrates, typically under mild conditions with this compound as the catalyst.
Oxidation-Reduction: Employs oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Substitution: Conducted in the presence of other ligands and suitable solvents like dichloromethane.
Major Products:
Cyclopropanation: Produces cyclopropane derivatives with high enantioselectivity.
Oxidation-Reduction: Forms oxidized or reduced rhodium complexes.
Substitution: Generates new rhodium-ligand complexes.
Scientific Research Applications
Chemistry: Rh2(R-TCPTTL)4 2EtOAc is widely used as a chiral catalyst in asymmetric synthesis, enabling the formation of enantiomerically pure compounds. It is particularly effective in cyclopropanation reactions, which are crucial for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to study enzyme-like catalytic processes and to develop new pharmaceuticals. Its ability to catalyze stereoselective reactions makes it valuable for the synthesis of biologically active compounds .
Industry: The compound is employed in the production of fine chemicals and pharmaceuticals, where its catalytic properties enhance the efficiency and selectivity of industrial processes .
Mechanism of Action
Rh2(R-TCPTTL)4 2EtOAc exerts its catalytic effects through the formation of rhodium-carbene intermediates. These intermediates facilitate various reactions, such as cyclopropanation and oxidation, by stabilizing transition states and lowering activation energies. The rhodium centers act as electron donors and acceptors, enabling the transfer of electrons during the reaction .
Comparison with Similar Compounds
Rh2(S-TCPTTL)4: Another dirhodium complex with similar catalytic properties but different stereochemistry.
Rh2(Oct)4: A dirhodium complex with octanoate ligands, used in similar catalytic applications.
Rh2(5S-MEPY)4: A dirhodium carboxamide catalyst with distinct electronic properties.
Uniqueness: Rh2(R-TCPTTL)4 2EtOAc is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric reactions. Its specific ligand structure provides steric and electronic environments that enhance its catalytic performance compared to other dirhodium complexes .
Properties
IUPAC Name |
(2R)-3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C14H11Cl4NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;2*1-3-6-4(2)5;;/h4*10H,1-3H3,(H,22,23);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4/t4*10-;;;;/m0000..../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJWKGUDHSMMRL-SVWMVHQSSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C.CCOC(=O)C.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H56Cl16N4O20Rh2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1974.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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